2-(4-1,2,3-Thiadiazolyl)pyridine

Catalog No.
S779131
CAS No.
176037-42-6
M.F
C7H5N3S
M. Wt
163.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-1,2,3-Thiadiazolyl)pyridine

CAS Number

176037-42-6

Product Name

2-(4-1,2,3-Thiadiazolyl)pyridine

IUPAC Name

4-pyridin-2-ylthiadiazole

Molecular Formula

C7H5N3S

Molecular Weight

163.2 g/mol

InChI

InChI=1S/C7H5N3S/c1-2-4-8-6(3-1)7-5-11-10-9-7/h1-5H

InChI Key

SOYISIZZTHPRSO-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C2=CSN=N2

Canonical SMILES

C1=CC=NC(=C1)C2=CSN=N2

2-(4-1,2,3-Thiadiazolyl)pyridine (CAS 176037-42-6) is a specialized, asymmetric N,N-bidentate ligand that structurally bridges the classical 2,2'-bipyridine (bpy) framework with the highly pi-excessive 1,2,3-thiadiazole system. In procurement and materials design, this compound is primarily sourced as a precursor for advanced transition metal complexes (e.g., Ru, Pd, Ag, Cu), where standard symmetric ligands fail to provide the necessary electronic push-pull dynamics. By replacing one pyridine ring with a thiadiazole moiety, the ligand introduces a sulfur heteroatom and alters the pi-acceptor/donor balance, making it a critical building block for tuning metal-to-ligand charge transfer (MLCT) states in photophysics, adjusting redox potentials in electrocatalysis, and engineering unique supramolecular architectures such as unsupported metal-metal interactions[1].

Substituting 2-(4-1,2,3-Thiadiazolyl)pyridine with the ubiquitous 2,2'-bipyridine (bpy) or the fully symmetric 4,4'-bi-1,2,3-thiadiazole fundamentally alters the coordination chemistry and electronic behavior of the resulting complexes. The asymmetric nature of 176037-42-6 induces directional charge transfer that symmetric ligands cannot replicate, which is application-critical for dye-sensitized solar cells (DSSCs) and asymmetric catalysis [1]. Furthermore, the specific bite angle and the pi-excessive character of the 1,2,3-thiadiazole ring facilitate stronger pi-back donation from electron-rich metal centers like Ru(II), significantly shifting absorption spectra and redox potentials. In silver(I) chemistry, generic substitution with bpy fails to reproduce the unique M2L4 architectures and unsupported Ag-Ag interactions that the thiadiazolyl-pyridine scaffold stabilizes, rendering standard analogs obsolete for these specific supramolecular designs[2].

Enhanced Pi-Back Donation and MLCT Tuning in Ruthenium(II) Complexes

In the synthesis of mononuclear ruthenium complexes, replacing one pyridine ring of a standard bpy ligand with a 1,2,3-thiadiazole ring (using CAS 176037-42-6) significantly alters the electronic properties of the metal center. Studies on trans-[RuII(L)(Azo)Cl2] complexes demonstrate that 2-(1,2,3-thiadiazol-4-yl)pyridine acts as a superior pi-donor/acceptor system compared to standard bipyridine derivatives. This enhanced pi-back donation from the Ru(II) center to the pi-excessive thiadiazole ring shifts the metal-to-ligand charge transfer (MLCT) absorption bands, a property confirmed by time-dependent density functional theory (TD-DFT) and UV-Vis spectroscopy in acetonitrile [1].

Evidence DimensionElectronic coordination properties (pi-back donation and MLCT shift)
Target Compound Data2-(1,2,3-thiadiazol-4-yl)pyridine induces strong pi-back donation, yielding distinct MLCT absorption profiles for asymmetric Ru(II) complexes.
Comparator Or Baseline2,2'-bipyridine (bpy) derivatives
Quantified DifferenceMeasurable shifts in MLCT absorption wavelengths and altered redox potentials due to the pi-excessive nature of the thiadiazole ring.
Conditionstrans-[RuII(L)(Azo)Cl2] complexes analyzed via UV-Vis, cyclic voltammetry, and TD-DFT in acetonitrile.

Buyers developing Ru(II)-based photocatalysts or OLED emitters must select this exact ligand to achieve specific photophysical tuning that symmetric bpy cannot provide.

Stabilization of Unsupported Ag-Ag Interactions in Supramolecular Assemblies

The coordination behavior of 2-(1,2,3-thiadiazol-4-yl)pyridine diverges sharply from standard bipyridines when reacted with silver(I) salts. When treated with silver tetrafluoroborate, this specific ligand forms a highly ordered M2L4 complex characterized by an unsupported Ag-Ag interaction. This structural motif is driven by the unique steric profile and electronic bite angle of the asymmetric thiadiazole-pyridine framework, which forces the metal centers into close proximity without the need for bridging ligands [1].

Evidence DimensionSupramolecular architecture and metal-metal bonding
Target Compound DataForms an ordered M2L4 complex with an unsupported Ag-Ag bond.
Comparator Or BaselineStandard 2,2'-bipyridine
Quantified DifferenceBpy typically forms standard[Ag(bpy)2]+ mononuclear or extended polymeric structures without unsupported Ag-Ag interactions under identical conditions.
ConditionsReaction with AgBF4, confirmed by X-ray crystallography.

For materials scientists engineering conductive coordination polymers or novel silver-based frameworks, this ligand provides a reliable synthetic route to unsupported metal-metal bonds.

Asymmetric Bite Angle for Differentiated Coordination Geometries

The structural asymmetry of 2-(4-1,2,3-Thiadiazolyl)pyridine provides a distinct coordination bite angle compared to symmetric analogs. In Ru(II) complexes, the five-membered chelate ring formed by the coordination of 176037-42-6 exhibits an average bite angle of approximately 76.1 degrees, which deviates from ideal octahedral geometry and introduces controlled steric strain. This specific geometric distortion, coupled with the electronic push-pull effect between the pyridine and thiadiazole rings, is highly advantageous for tuning the reactivity of the metal center in catalytic applications [1].

Evidence DimensionCoordination bite angle and octahedral distortion
Target Compound Data~76.1 degree bite angle in Ru(II) complexes
Comparator Or BaselineIdeal octahedral geometry (90 degrees) and standard symmetric bidentate ligands
Quantified Difference~14 degree deviation from ideal geometry, inducing specific steric strain at the metal center.
ConditionsX-ray diffraction analysis of trans-[RuII(L)(Azo)Cl2] complexes.

Procurement for catalyst development requires ligands that can predictably distort metal geometries to lower activation barriers; this compound provides a precise, measurable distortion.

Tuning Photophysical Properties in Ru(II) Dyes and OLEDs

Due to its ability to enhance pi-back donation and shift MLCT bands, this compound is the optimal precursor for synthesizing asymmetric ruthenium complexes used in dye-sensitized solar cells (DSSCs) and organic light-emitting diodes [1].

Synthesis of Supramolecular Silver(I) Frameworks

The ligand's unique capacity to force unsupported Ag-Ag interactions makes it a critical building block for researchers designing novel conductive coordination polymers or advanced metallosupramolecular architectures [2].

Development of Asymmetric Transition Metal Catalysts

The ~76.1 degree bite angle and the electronic push-pull nature of the pyridine-thiadiazole system provide the necessary geometric distortion and electronic asymmetry to tune Pd(II) or Ru(II) centers for specialized catalytic transformations [1].

XLogP3

1.1

Wikipedia

2-(4-1,2,3-Thiadiazolyl)pyridine

Dates

Last modified: 08-15-2023

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